

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanediamine

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Compound of Interest

Compound Name: Cyclohexanediamine

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Introduction

Cyclohexanediamine (CHDA), a cyclic diamine, is a versatile chemical entity with significant applications in various fields, including polymer chemistry and, notably, pharmaceutical sciences. Its rigid cyclohexane backbone and the stereochemical possibilities arising from the two amine substituents make it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). In drug development, CHDA isomers serve as crucial linkers in Proteolysis Targeting Chimeras (PROTACs) and as key components in the synthesis of kinase inhibitors. An understanding of its core physical and chemical properties is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of the three positional isomers of **cyclohexanediamine**: 1,2-**cyclohexanediamine**, 1,3-**cyclohexanediamine**, and 1,4-**cyclohexanediamine**, including their respective cis and trans stereoisomers. The guide details experimental protocols for the determination of key properties and presents a logical workflow for its application in PROTACs.

Physical and Chemical Properties

The physical and chemical properties of **cyclohexanediamine** isomers are summarized in the tables below. These properties can vary depending on the specific isomer and the stereochemical arrangement (cis or trans) of the amine groups.

Table 1: General Properties of **Cyclohexanediamine** Isomers

Property	1,2-Cyclohexanediamine	1,3-Cyclohexanediamine	1,4-Cyclohexanediamine
Molecular Formula	C ₆ H ₁₄ N ₂ [1]	C ₆ H ₁₄ N ₂ [2]	C ₆ H ₁₄ N ₂ [3]
Molecular Weight	114.19 g/mol [1]	114.19 g/mol [2]	114.19 g/mol [3]
Appearance	Colorless to pale yellow liquid[4]	Colorless liquid with an ammoniacal odor[2]	White to light yellow powder or liquid[3]
CAS Number (mixture)	694-83-7[1]	3385-21-5[2]	3114-70-3[3]

Table 2: Physical Properties of 1,2-**Cyclohexanediamine** Isomers

Property	cis-1,2-Cyclohexanediamine	trans-1,2-Cyclohexanediamine
CAS Number	1436-59-5[5]	1121-22-8
Density	0.952 g/mL at 25 °C[6]	0.951 g/mL at 25 °C
Boiling Point	92-93 °C at 18 mmHg[6]	79-81 °C at 15 mmHg
Melting Point	8 °C[6]	14-15 °C
Flash Point	71.7 °C (161 °F)[6]	70 °C (158 °F)[1]
Refractive Index	n ₂₀ /D 1.493[6]	n ₂₀ /D 1.489
pKa	9.93 at 20 °C[6]	-

Table 3: Physical Properties of 1,3-**Cyclohexanediamine** Isomers

Property	cis-1,3-Cyclohexanediamine	trans-1,3-Cyclohexanediamine
CAS Number	Not readily available	26883-70-5[7]
Density	-	-
Boiling Point	-	-
Melting Point	-	-
Flash Point	-	-
pKa	Data available in IUPAC Digitized pKa Dataset[8]	-

Table 4: Physical Properties of 1,4-Cyclohexanediamine Isomers

Property	cis-1,4-Cyclohexanediamine	trans-1,4-Cyclohexanediamine
CAS Number	15827-56-2[9]	2615-25-0
Density	-	-
Boiling Point	-	197 °C
Melting Point	-	68-72 °C
Flash Point	-	71 °C (159.8 °F)
Solubility	Soluble in organic solvents[9]	Soluble in water and various organic solvents[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of **cyclohexanediamine**. Below are standardized methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of a substance.

Materials:

- **Cyclohexanediamine** isomer
- Distilled or deionized water
- Glass vials with screw caps
- Thermostatic shaker bath
- Analytical balance
- pH meter
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of the **cyclohexanediamine** isomer to a glass vial containing a known volume of water. The presence of undissolved solid is crucial.
- **Equilibration:** Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the sedimentation of the excess solid.

- **Sample Withdrawal and Preparation:** Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. To avoid disturbing the sediment, the pipette tip should be kept in the upper portion of the solution.
- **Centrifugation:** Centrifuge the withdrawn sample to remove any suspended microparticles.
- **Dilution and Analysis:** Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).
- **Quantification:** Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved **cyclohexanediamine**.
- **Solubility Calculation:** Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constants (pKa) of amines.

Materials:

- **Cyclohexanediamine** isomer
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Calibrated pH meter with a combination electrode
- Burette
- Stir plate and stir bar
- Beakers

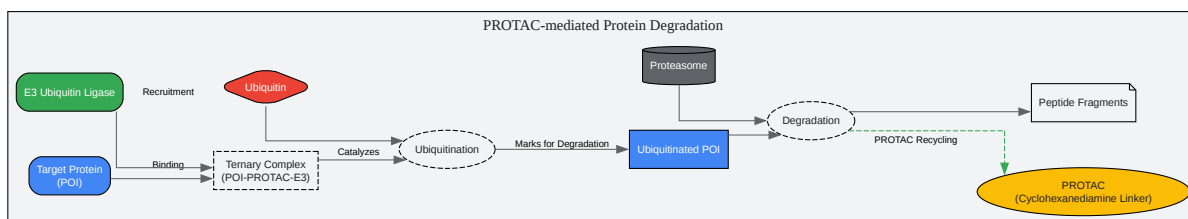
Procedure:

- **Sample Preparation:** Accurately weigh a known amount of the **cyclohexanediamine** isomer and dissolve it in a known volume of deionized water in a beaker. Add a sufficient amount of KCl to maintain a constant ionic strength.
- **Initial pH Measurement:** Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.
- **Titration with Acid:** Titrate the solution with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the volume of titrant added. Continue the titration well past the equivalence points.
- **Data Analysis:** Plot the pH of the solution as a function of the volume of HCl added. The pKa values can be determined from the titration curve. The pH at the half-equivalence points corresponds to the pKa values of the two amine groups. Alternatively, the first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

Role in Drug Development: PROTACs

Cyclohexanediamine isomers are valuable as linkers in the development of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is to bridge these two entities, facilitating the formation of a ternary complex.^{[11][12]} This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.^[11]

The following diagram illustrates the general mechanism of action of a PROTAC, where a **cyclohexanediamine**-based linker could be employed.

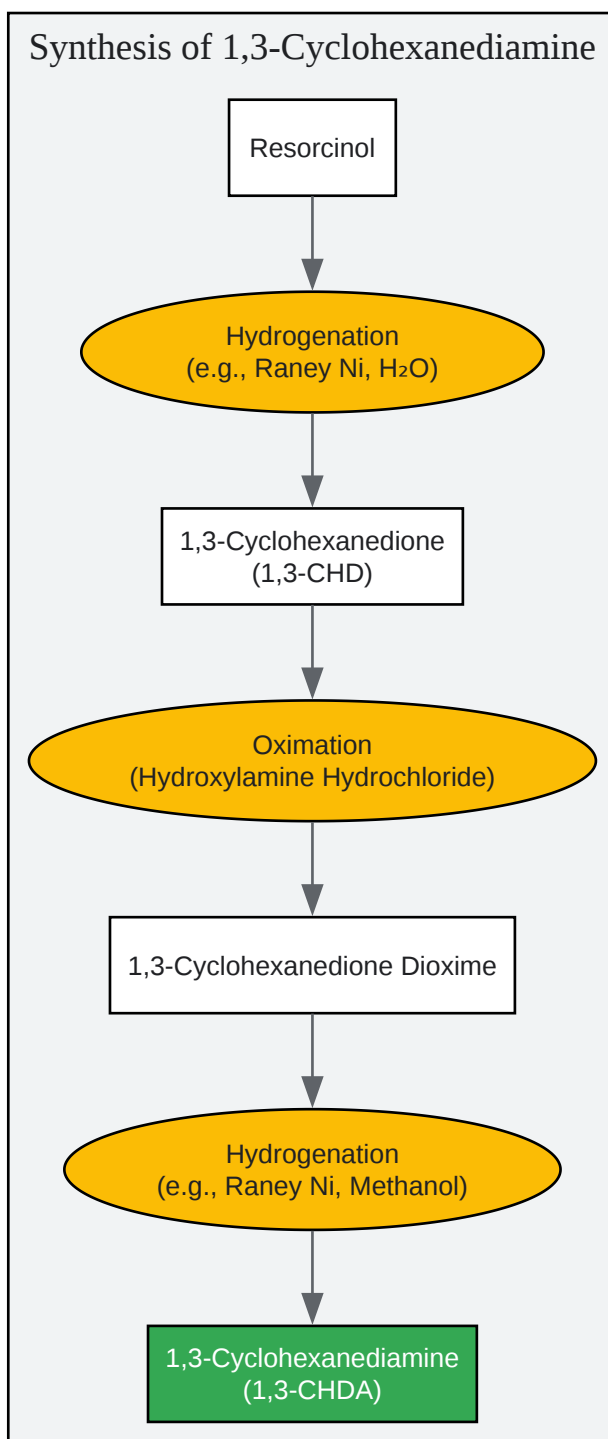


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Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis Workflow

The synthesis of **cyclohexanediamine** isomers can be achieved through various routes. One common method for producing 1,3-**cyclohexanediamine** involves a multi-step process starting from resorcinol.[13]



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Caption: A potential synthetic pathway for 1,3-cyclohexanediamine.

Conclusion

Cyclohexanediamine and its isomers are indispensable building blocks in modern drug discovery and development. A thorough understanding of their physical and chemical properties, as detailed in this guide, is crucial for chemists and researchers to effectively design and synthesize novel therapeutic agents. The provided experimental protocols offer a framework for the precise characterization of these molecules, while the visualized workflows highlight their significant role in advanced therapeutic modalities like PROTACs. As research in these areas continues to evolve, the importance of well-characterized and versatile chemical scaffolds such as **cyclohexanediamine** will undoubtedly grow.

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